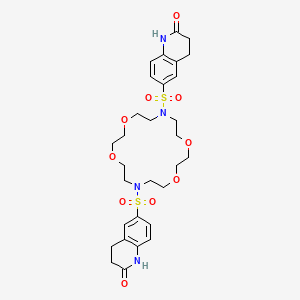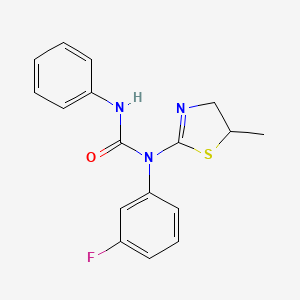![molecular formula C19H18F2N2O2S B15001195 1-(4-fluorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001195.png)
1-(4-fluorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-FLUOROBENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound characterized by the presence of fluorine atoms, sulfonyl groups, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Fluorobenzene Groups: This step involves the use of fluorobenzene derivatives, which can be introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-FLUOROBENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Applications De Recherche Scientifique
3-(4-FLUOROBENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorine atoms can enhance the compound’s binding affinity to its targets, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzenesulfonyl Chloride: This compound shares the sulfonyl and fluorobenzene groups but lacks the pyrrole ring.
Trifluoromethyl Phenyl Sulfone: Similar in having a sulfonyl group, but with a trifluoromethyl group instead of a fluorobenzene group.
Uniqueness
3-(4-FLUOROBENZENESULFONYL)-1-[(4-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to the combination of its structural features, including the pyrrole ring, fluorobenzene groups, and sulfonyl group
Propriétés
Formule moléculaire |
C19H18F2N2O2S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C19H18F2N2O2S/c1-12-13(2)23(11-14-3-5-15(20)6-4-14)19(22)18(12)26(24,25)17-9-7-16(21)8-10-17/h3-10H,11,22H2,1-2H3 |
Clé InChI |
APVXVTMIENESMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15001118.png)
![ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(2-phenylethyl)amino]alaninate](/img/structure/B15001125.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001141.png)
![4-(3-hydroxy-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001147.png)
![methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001152.png)
![ethyl 6-({8-[(4-hydroxyphenyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001158.png)
![3-(4-Chlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15001164.png)

![2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole](/img/structure/B15001176.png)
![2-[(4-chlorophenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole](/img/structure/B15001190.png)
![Pyridine, 3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B15001198.png)
![Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B15001203.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15001211.png)

